molecular formula C6H8ClNO B14212229 1-Azabicyclo[2.2.0]hexane-4-carbonyl chloride CAS No. 779285-68-6

1-Azabicyclo[2.2.0]hexane-4-carbonyl chloride

Cat. No.: B14212229
CAS No.: 779285-68-6
M. Wt: 145.59 g/mol
InChI Key: WMSQKTJQXNFWIL-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.0]hexane-4-carbonyl chloride is a bicyclic organic compound with the molecular formula C₆H₈ClNO. This compound features a unique bicyclic structure, which includes a nitrogen atom within the ring system. It is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-Azabicyclo[2.2.0]hexane-4-carbonyl chloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 1-azabicyclo[2.2.0]hexane.

    Chlorination: The precursor undergoes chlorination using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to introduce the carbonyl chloride group.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent decomposition of the product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Azabicyclo[2.2.0]hexane-4-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to form the corresponding alcohol.

    Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or other oxidized products.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures to ensure the desired transformation.

Scientific Research Applications

1-Azabicyclo[2.2.0]hexane-4-carbonyl chloride has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting the central nervous system due to its unique bicyclic structure.

    Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding, providing insights into biochemical pathways and molecular interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.0]hexane-4-carbonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biochemical pathways, depending on the nature of the target and the specific application.

Comparison with Similar Compounds

1-Azabicyclo[2.2.0]hexane-4-carbonyl chloride can be compared with other bicyclic compounds, such as:

    Bicyclo[2.1.1]hexane: This compound has a similar bicyclic structure but lacks the nitrogen atom, resulting in different chemical properties and reactivity.

    1-Azabicyclo[1.1.0]butane: This compound features a smaller ring system and different reactivity due to the increased ring strain.

    Bicyclo[2.2.1]heptane:

The uniqueness of this compound lies in its specific bicyclic structure with an embedded nitrogen atom, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

779285-68-6

Molecular Formula

C6H8ClNO

Molecular Weight

145.59 g/mol

IUPAC Name

1-azabicyclo[2.2.0]hexane-4-carbonyl chloride

InChI

InChI=1S/C6H8ClNO/c7-5(9)6-1-3-8(6)4-2-6/h1-4H2

InChI Key

WMSQKTJQXNFWIL-UHFFFAOYSA-N

Canonical SMILES

C1CN2C1(CC2)C(=O)Cl

Origin of Product

United States

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